4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Overview
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.64 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Nonlinear Optical Properties and Synthesis
A study focused on synthesizing and characterizing novel compounds similar to "4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one" for their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, indicating potential for applications in optical devices and materials science (Murthy et al., 2013).
Reaction Mechanisms and Derivative Synthesis
Another research avenue involves the reaction of 2-aryl-4-dichloromethylidene-1,3-oxazol-5(4H)-ones with 2-aminopyridine, leading to imidazopyridine derivatives. This process showcases the compound's role in synthesizing heterocyclic compounds, highlighting its utility in organic chemistry and potential pharmacological applications (Prokopenko et al., 2010).
Heterocyclic Synthesis
Further research demonstrates the use of derivatives in the synthesis of heterocyclic compounds, such as 1,4-dihydropyridine derivatives, indicating the versatility of this compound in synthesizing a range of chemical structures with potential utility in various fields, including pharmaceuticals and materials science (Stanovnik et al., 2002).
Antimicrobial Activity
Another dimension of research focuses on synthesizing new derivatives with antimicrobial activities. This exploration into the biological activities of synthesized compounds underscores the potential pharmaceutical applications of these chemical structures (Bektaş et al., 2007).
Multifunctional Synthons
The compound also serves as a multifunctional synthon in the synthesis of 1,2,5-oxadiazole derivatives, illustrating its utility in creating complex chemical structures with diverse applications in chemical synthesis and potentially in drug development (Stepanov et al., 2019).
Future Directions
properties
IUPAC Name |
4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIHUGQQEYFNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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